molecular formula C16H14ClF3N4O3 B3042654 Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-92-1

Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3042654
CAS No.: 648859-92-1
M. Wt: 402.75 g/mol
InChI Key: ZVTUCOAPYVXDQL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H14ClF3N4O3 and its molecular weight is 402.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Chloromethylbenzoyl group : Imparts specific reactivity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, immunomodulatory, and potential anticancer properties.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds, particularly focusing on the 2-(3-(chloromethyl)benzoyloxy)benzoic acid derivative. This compound demonstrated the ability to:

  • Decrease CD4+ T-cell populations in LPS-induced inflammation models.
  • Increase CD4+ regulatory T-cell populations, enhancing FoxP3 expression, which is crucial for immune regulation .

Immunomodulatory Effects

The immunomodulatory properties of this compound may be linked to its ability to modulate T-cell responses. In specific studies:

  • The compound was shown to influence the balance between pro-inflammatory and regulatory T-cells, suggesting its potential as a therapeutic agent in autoimmune conditions and chronic inflammation .

Anticancer Potential

Research into similar compounds has indicated potential anticancer properties. The trifluoromethyl group is known to enhance the cytotoxicity of compounds against various cancer cell lines. Studies suggest that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.
  • Modulation of apoptotic pathways .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
  • Receptor Interaction : It may interact with cell surface receptors that regulate immune responses.
  • Gene Expression Modulation : Potentially influencing the expression of genes involved in apoptosis and inflammation.

Case Studies

  • LPS-Induced Inflammation Model : In a controlled study, mice treated with related chloromethyl compounds showed significant alterations in T-cell populations, demonstrating the compound's capacity to modulate immune responses during inflammatory challenges .
  • Cancer Cell Line Studies : Preliminary studies on cancer cell lines have indicated that this compound can reduce viability and induce apoptosis, marking it as a candidate for further anticancer research .

Data Table: Biological Activities Overview

Biological ActivityObservations/FindingsReferences
Anti-inflammatoryDecreased CD4+ T-cell populations; increased Tregs
ImmunomodulatoryEnhanced FoxP3 expression; modulation of immune balance
Anticancer potentialInduced apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 2-[2-[3-(chloromethyl)benzoyl]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O3/c1-2-27-14(26)11-8-21-15(22-12(11)16(18,19)20)24-23-13(25)10-5-3-4-9(6-10)7-17/h3-6,8H,2,7H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUCOAPYVXDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C2=CC=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate

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